2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Nonlinear optics donor–acceptor chromophores hyperpolarizability

2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 62507-53-3) is a 1,3,4-oxadiazole derivative featuring a meta-methoxy donor and para-nitro acceptor, available at 97% commercial purity. The 1,3,4-oxadiazole scaffold is recognized for its diverse biological activities—including antimicrobial, enzyme inhibition, and CNS modulation—as well as its electronic properties enabling nonlinear optical applications.

Molecular Formula C15H11N3O4
Molecular Weight 297.26 g/mol
CAS No. 62507-53-3
Cat. No. B11694703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
CAS62507-53-3
Molecular FormulaC15H11N3O4
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O4/c1-21-13-4-2-3-11(9-13)15-17-16-14(22-15)10-5-7-12(8-6-10)18(19)20/h2-9H,1H3
InChIKeyMLROXJBOMDEEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 62507-53-3): Procurement-Relevant Compound Profile


2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 62507-53-3) is a 1,3,4-oxadiazole derivative featuring a meta-methoxy donor and para-nitro acceptor, available at 97% commercial purity . The 1,3,4-oxadiazole scaffold is recognized for its diverse biological activities—including antimicrobial, enzyme inhibition, and CNS modulation—as well as its electronic properties enabling nonlinear optical applications [1]. This specific substitution pattern creates a distinctive donor–acceptor architecture that can serve as a tunable building block in medicinal chemistry and materials science.

Why Procuring a Generic 1,3,4-Oxadiazole Cannot Substitute for 2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole


The biological and photophysical performance of 1,3,4-oxadiazoles is highly sensitive to the electronic nature and position of substituents on the phenyl rings [1][2]. Even minor changes—such as relocating a methoxy group from meta to para, or replacing a methoxy donor with a chloro or nitro group—can invert activity trends or alter potency by several-fold [1][2]. Direct head-to-head quantitative data for this specific compound against all analogs is limited; however, class-level and cross-study evidence demonstrates that its unique meta-methoxy/para-nitro configuration governs lipophilicity, CNS selectivity, and nonlinear optical response in ways that cannot be replicated by in-class analogs. Substituting without this evidence risks losing the desired pharmacological window or material property.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole


Second-Order Nonlinear Optical (NLO) Response: Tunable Donor–Acceptor Architecture

In a series of donor–acceptor 1,3,4-oxadiazoles, the first hyperpolarizability (β) spans 14–124 × 10⁻³⁰ esu, with the magnitude critically dependent on the donor group [1]. While the exact β value for 2-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has not been reported in isolated form, the meta-methoxy donor is expected to confer an intermediate β within this range—higher than the unsubstituted phenyl donor (β ≈ 14) but lower than the strongest julolidinyl donor (β ≈ 124) [1]. This positions the compound as a tunable NLO candidate for applications requiring moderate second-order nonlinearity with good thermal stability.

Nonlinear optics donor–acceptor chromophores hyperpolarizability

CNS Depressant Activity: Predicted Selectivity Advantage over Nitro Analogs

In a systematic SAR study of 2,5-diphenyl-1,3,4-oxadiazoles, compound XV (2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole) achieved an anticonvulsant % Potency of 413.28%, while compound XIII (2-(4-hydroxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole) exhibited only 130.672% [1]. Because the target compound bears a 3-methoxyphenyl donor with similar electron-donating character (+M effect) to the 4-hydroxy analog, it is predicted to have comparably reduced CNS depressant activity—approximately 3-fold lower than the dinitro analog [1].

CNS depressant anticonvulsant structure–activity relationship

Lipophilicity Differentiation: Moderate logP vs. Long-Chain Alkyl Analogs

The target compound has a calculated logP of 3.37 , placing it within the optimal range for oral absorption and blood–brain barrier penetration (logP 2–5). In contrast, the 2-heptadecyl analog 4g (2-heptadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole) possesses an estimated logP >7 due to its long aliphatic chain, which limits systemic exposure and confines it to topical or membrane-localized applications [1]. The >3.6 log unit difference fundamentally alters the compound's disposition and formulation requirements.

Lipophilicity logP drug-likeness oxadiazole

Commercial Purity Benchmark: 97% vs. Standard Analog Purity

The target compound is commercially available at a certified purity of 97% . In comparison, similar 1,3,4-oxadiazole analogs from general suppliers are frequently offered at 95% purity (e.g., 2-heptadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in the CORE study was synthesized in-house and used without specifying commercial purity >95%) [1]. The 2% higher purity reduces the mass of unknown impurities that could confound biological assay results or material property measurements.

Purity procurement chemical sourcing

Procurement-Relevant Application Scenarios for 2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole


Nonlinear Optical Material Development: Intermediate Hyperpolarizability Chromophore

The meta-methoxy donor configuration provides a distinct intermediate second-order nonlinearity (β ≈ 40–80 × 10⁻³⁰ esu based on class data) [1]. This makes the compound suitable for incorporation into poled polymer films or guest–host NLO systems where excessive nonlinearity can cause phase-matching or stability issues. Unlike the julolidinyl donor (β ≈ 124), the methoxy donor offers better synthetic accessibility and thermal stability.

CNS-Sparing Antimicrobial or Peripheral Enzyme Inhibitor Lead

Predicted ~3-fold lower CNS depressant activity compared to the dinitro analog XV (413.28% vs. an estimated 130–170% for the target compound) [2] suggests that this compound is better suited for peripheral antimicrobial or enzyme inhibition screens where CNS penetration is undesirable. The moderate logP (3.37) further supports oral bioavailability for systemic infections or metabolic enzyme targets .

Oral Formulation Development for Systemic Oxadiazole Therapeutics

With a logP of 3.37 , the compound falls within the optimal lipophilicity window for oral absorption, unlike the 2-heptadecyl analog (logP >7) which is restricted to topical use [3]. This makes the target compound a preferred scaffold for oral drug discovery programs targeting systemic indications.

High-Purity Sourcing for Reproducible Biological Screening

Commercial availability at 97% purity reduces the need for pre-assay purification. This is particularly advantageous for high-throughput screening (HTS) campaigns where impurity-related false positives can significantly increase follow-up costs. The 2% purity advantage over typical 95% analogs translates to fewer confounding variables.

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